molecular formula C17H17Cl2NO2 B2662624 1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone CAS No. 341940-99-6

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B2662624
CAS No.: 341940-99-6
M. Wt: 338.23
InChI Key: MIFJOJCWIDHDEN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 3,4-dichlorophenyl group at the carbonyl carbon and a 4-ethoxyanilino moiety at the terminal carbon. The 3,4-dichlorophenyl group introduces electron-withdrawing properties, while the 4-ethoxyanilino group provides moderate electron-donating effects via the ethoxy (–OCH₂CH₃) substituent.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-ethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-2-22-14-6-4-13(5-7-14)20-10-9-17(21)12-3-8-15(18)16(19)11-12/h3-8,11,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFJOJCWIDHDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone, a synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichlorophenyl group and an ethoxyanilino moiety, which may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C15_{15}H14_{14}Cl2_{2}N\O
  • Molecular Weight : 307.18 g/mol

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and cholesterol absorption.

Pharmacological Effects

  • Cholesterol Absorption Inhibition : Similar compounds have been studied for their ability to lower cholesterol levels. For example, studies have shown that related compounds can significantly reduce serum total cholesterol and liver cholesteryl esters in animal models .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to quantify this effect.

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of structurally related compounds against various pathogens. Results indicated a dose-dependent response in inhibiting bacterial growth, suggesting that modifications to the compound's structure could enhance its efficacy against specific strains.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeED50 (mg/kg/day)Reference
This compoundCholesterol Absorption InhibitionTBD
Related Compound ACholesterol Absorption Inhibition0.04
Related Compound BAntimicrobialTBD

Table 2: Structural Variations and Biological Impact

Structural VariationBiological ActivityObserved Effects
Chlorine SubstitutionEnhanced Lipid MetabolismSignificant reduction in serum cholesterol
Ethoxy Group PresenceAntimicrobial EffectsDose-dependent inhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations and Electronic Effects

Compound Name R₁ (Carbonyl Substituent) R₂ (Anilino Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone 3,4-dichlorophenyl 4-ethoxy C₁₇H₁₆Cl₂NO₂ ~350.2 (calculated) High lipophilicity due to Cl and ethoxy groups; moderate polarity from ethoxy oxygen. Potential metabolic stability due to ethoxy’s resistance to oxidation. N/A
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone 3,4-dichlorophenyl 4-ethyl C₁₇H₁₇Cl₂NO 322.2 Lower polarity than ethoxy analog; increased hydrophobicity. Higher volatility (ethyl vs. ethoxy). Purity ≥95% .
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone 4-chlorophenyl 3-fluoro-4-methyl C₁₆H₁₅ClFNO 291.75 Enhanced metabolic stability (fluorine’s inertness); steric hindrance from methyl group may reduce binding affinity.
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone 4-methoxyphenyl 4-chloro C₁₆H₁₆ClNO₂ 289.76 Methoxy group increases solubility in polar solvents; chloro group adds moderate lipophilicity. Predicted density: 1.264 g/cm³ .

Key Takeaways

Substituent-Driven Properties: The 3,4-dichlorophenyl and 4-ethoxyanilino groups balance lipophilicity and polarity, making the compound suitable for hydrophobic environments while retaining moderate solubility.

Biological Potential: Structural parallels to growth-inhibiting di-substituted ureas () suggest possible applications in drug discovery, though direct activity data are needed.

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